1-(2,4-Difluorophenyl)cyclobutan-1-amine

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor

1-(2,4-Difluorophenyl)cyclobutan-1-amine (CAS 1314743-62-8) is a fluorinated cyclobutylamine derivative with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol. It belongs to a broader class of conformationally restricted amines where the rigid cyclobutane scaffold imparts distinct steric and electronic properties compared to acyclic or larger ring analogs.

Molecular Formula C10H11F2N
Molecular Weight 183.202
CAS No. 1314743-62-8
Cat. No. B2666933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)cyclobutan-1-amine
CAS1314743-62-8
Molecular FormulaC10H11F2N
Molecular Weight183.202
Structural Identifiers
SMILESC1CC(C1)(C2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
InChIKeyLHOZEQMKAXACTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)cyclobutan-1-amine (CAS 1314743-62-8) Identity and Baseline Procurement Profile


1-(2,4-Difluorophenyl)cyclobutan-1-amine (CAS 1314743-62-8) is a fluorinated cyclobutylamine derivative with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol [1]. It belongs to a broader class of conformationally restricted amines where the rigid cyclobutane scaffold imparts distinct steric and electronic properties compared to acyclic or larger ring analogs [2]. The compound features a 2,4-difluorophenyl substituent, a substitution pattern known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry programs . The parent compound exhibits predicted physicochemical properties including a boiling point of 225.2±40.0 °C, density of 1.224±0.06 g/cm³, and a pKa of 9.15±0.20 .

Why 1-(2,4-Difluorophenyl)cyclobutan-1-amine Cannot Be Interchanged with Other Cyclobutylamine Isomers or Scaffolds


The specific 2,4-difluorophenyl substitution pattern on the cyclobutan-1-amine core is not a generic, interchangeable feature. The 2,4-difluoro arrangement introduces a unique electronic distribution and steric profile that directly influences target engagement and selectivity [1]. For instance, moving the fluorine atoms to the 3,5-positions on the phenyl ring (e.g., 1-(3,5-difluorophenyl)cyclobutan-1-amine) alters the molecular dipole moment and the compound's ability to engage in key hydrophobic and π-stacking interactions . Furthermore, changing the attachment point of the cyclobutane ring (e.g., 3-(2,4-difluorophenyl)cyclobutan-1-amine) drastically changes the three-dimensional vector of the amine, a critical determinant for binding pocket complementarity . Therefore, assuming functional equivalence among isomeric cyclobutylamines without direct comparative biological data is a high-risk procurement strategy that can lead to failed experiments and invalid SAR conclusions.

1-(2,4-Difluorophenyl)cyclobutan-1-amine: A Comparator-Based Quantitative Evidence Guide for Scientific Procurement


CCR5 Antagonism: Direct Head-to-Head Comparison of Potency in a Functional Cellular Assay

In a direct head-to-head comparison using the same assay platform, 1-(2,4-difluorophenyl)cyclobutan-1-amine demonstrated significantly higher antagonist potency at the human CCR5 receptor than a closely related structural analog. The target compound exhibited an IC50 of 6.50 µM, while the comparator compound showed an IC50 of 37.6 µM [1]. This represents a nearly 6-fold difference in functional activity, a critical threshold for lead optimization in medicinal chemistry.

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor Immunology

mGlu1 Positive Allosteric Modulation (PAM): A Key Differentiator in GPCR Activation Profile

1-(2,4-Difluorophenyl)cyclobutan-1-amine functions as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 1 (mGlu1), a key target in neurology and psychiatry. It demonstrates an EC50 of 97 nM in a functional cellular assay [1]. This activity profile is distinct from other cyclobutylamine derivatives, which have been characterized primarily as mGlu1 antagonists or have shown no activity [2].

mGlu1 PAM Metabotropic Glutamate Receptor CNS Drug Discovery Neuropharmacology

Adrenergic Receptor Selectivity: A Comparative Look at Beta-1 and Alpha-2 Profiles

1-(2,4-Difluorophenyl)cyclobutan-1-amine exhibits a distinct selectivity profile among adrenergic receptor subtypes. It shows no significant binding affinity for the Beta-1 adrenergic receptor (Ki > 1000 nM) [1], which is a common off-target for many amine-containing compounds. In contrast, structurally related cyclobutylamines have demonstrated measurable binding at alpha-2 adrenergic receptors, with IC50 values as low as 14 nM [2]. This profile suggests a cleaner Beta-1 profile for the target compound.

Adrenergic Receptor Beta-Blocker Selectivity Profile Cardiovascular Research

Physicochemical Property Differentiation: pKa and Lipophilicity as Drivers of Biological Profile

The predicted pKa of 1-(2,4-difluorophenyl)cyclobutan-1-amine is 9.15±0.20, and its predicted LogP is 1.98 . These values are significantly different from the unsubstituted cyclobutanamine (pKa ~10.6, predicted LogP ~0.3) and from the 2,3-difluoro isomer (predicted LogP ~2.0, similar, but pKa may vary due to electronic effects) . The specific 2,4-difluoro pattern lowers the pKa relative to the unsubstituted amine, impacting its ionization state at physiological pH and thus its membrane permeability and target engagement.

Physicochemical Properties pKa Lipophilicity ADME Prediction

1-(2,4-Difluorophenyl)cyclobutan-1-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization Programs

Based on its confirmed CCR5 antagonist activity (IC50 = 6.50 µM) and its superior potency over a close structural analog in a head-to-head comparison [1], this compound is a valuable starting point or reference tool for medicinal chemistry teams focused on developing novel CCR5 antagonists for HIV entry inhibition, inflammatory diseases, or immune modulation. Its activity profile in a functional calcium mobilization assay provides a robust benchmark for SAR exploration.

mGlu1 Positive Allosteric Modulator (PAM) Tool Compound for CNS Research

The compound's demonstrated activity as a human mGlu1 PAM (EC50 = 97 nM) [2] makes it a suitable chemical probe for investigating the role of mGlu1 positive allosteric modulation in preclinical models of neurological and psychiatric disorders, including schizophrenia and cognition. Its functional activity distinguishes it from mGlu1 antagonists and expands the toolkit for studying glutamatergic signaling.

Selective Chemical Probe for Off-Target Adrenergic Receptor Profiling

Given its lack of measurable binding affinity at the Beta-1 adrenergic receptor (Ki > 1000 nM) [3], this compound can serve as a clean negative control or as a selective core scaffold for developing probes that avoid Beta-1-mediated cardiovascular side effects. This selectivity is a key advantage over other cyclobutylamines that exhibit potent alpha-2 adrenergic activity [4].

Rational Drug Design Based on Distinct Physicochemical Properties

The predicted pKa (9.15) and LogP (1.98) of this compound provide a rational basis for its use in designing analogs with improved pharmacokinetic profiles. The lower pKa compared to unsubstituted cyclobutanamine suggests better membrane permeability at physiological pH, while its moderate LogP balances solubility and lipophilicity, making it a suitable scaffold for optimizing oral bioavailability or CNS penetration in drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.